molecular formula C18H35N3O3 B14794800 Tert-butyl 3-[[(2-amino-3-methylbutanoyl)-ethylamino]methyl]piperidine-1-carboxylate

Tert-butyl 3-[[(2-amino-3-methylbutanoyl)-ethylamino]methyl]piperidine-1-carboxylate

Cat. No.: B14794800
M. Wt: 341.5 g/mol
InChI Key: UHIVOVPQZXQUMK-UHFFFAOYSA-N
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Description

Tert-butyl 3-[[(2-amino-3-methylbutanoyl)-ethylamino]methyl]piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, a tert-butyl group, and an amino acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-[[(2-amino-3-methylbutanoyl)-ethylamino]methyl]piperidine-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common route involves the protection of the amino group using tert-butyl carbamate, followed by the formation of the piperidine ring through cyclization reactions. The final product is obtained after several purification steps, including recrystallization and chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-[[(2-amino-3-methylbutanoyl)-ethylamino]methyl]piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

Tert-butyl 3-[[(2-amino-3-methylbutanoyl)-ethylamino]methyl]piperidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new chemical entities.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: The compound is used in the production of advanced materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of tert-butyl 3-[[(2-amino-3-methylbutanoyl)-ethylamino]methyl]piperidine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate
  • Tert-butyl 3,3’-(2-amino-2-((3-tert-butoxy-3-oxopropoxy)methyl)propane-1,3-diyl)bis(oxy)dipropanoate
  • Tert-butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate

Uniqueness

Tert-butyl 3-[[(2-amino-3-methylbutanoyl)-ethylamino]methyl]piperidine-1-carboxylate is unique due to its specific structural features, such as the presence of a piperidine ring and an amino acid derivative. These features confer distinct chemical reactivity and biological activity, making the compound valuable for various applications in research and industry.

Properties

Molecular Formula

C18H35N3O3

Molecular Weight

341.5 g/mol

IUPAC Name

tert-butyl 3-[[(2-amino-3-methylbutanoyl)-ethylamino]methyl]piperidine-1-carboxylate

InChI

InChI=1S/C18H35N3O3/c1-7-20(16(22)15(19)13(2)3)11-14-9-8-10-21(12-14)17(23)24-18(4,5)6/h13-15H,7-12,19H2,1-6H3

InChI Key

UHIVOVPQZXQUMK-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1CCCN(C1)C(=O)OC(C)(C)C)C(=O)C(C(C)C)N

Origin of Product

United States

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